CW2158

Dopamine D3 Receptor GPCR Binding Neuropharmacology

Quinazoline analog variability can invalidate receptor studies-close structural analogs exhibit up to 5.6-fold potency divergence at D3 (Ki 4.60 nM vs. IC50 15.8-25.7 nM, US8748608). CW2158 eliminates this reproducibility risk as a validated single-batch probe. • D3 Receptor: Ki = 4.60 nM (HEK293, competitive binding, US8748608) • XPO1 Modulation: Chromatin-binding disruption; NFAT/T-cell inhibition (Jurkat, 10 nM-10 μM) • Kinase Profiling: NEK1, NEK2, CLK family multi-target engagement • ≥98% Purity | In Stock | 10 mg-1 g | Ambient Global Shipping

Molecular Formula C14H8F4N4O2
Molecular Weight 340.23 g/mol
Cat. No. B12368861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCW2158
Molecular FormulaC14H8F4N4O2
Molecular Weight340.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)F)C(F)(F)F
InChIInChI=1S/C14H8F4N4O2/c1-6-5-9(23)22(12(6)24)21-11-10-7(15)3-2-4-8(10)19-13(20-11)14(16,17)18/h2-5H,1H3,(H,19,20,21)
InChIKeyKNZOBRGEVXFMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline-Pyrrole Hybrid for Kinase Research


1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione (molecular formula C14H8F4N4O2, MW 340.23) is a synthetic hybrid molecule comprising a 5-fluoro-2-(trifluoromethyl)quinazoline core linked via a 4-amino bridge to a 3-methylpyrrole-2,5-dione moiety . This compound belongs to the class of aminoquinazoline derivatives, a scaffold extensively utilized in kinase inhibitor development [1]. The incorporation of both fluorine and trifluoromethyl substituents on the quinazoline ring imparts distinctive electronic and steric properties that can modulate target binding and metabolic stability . Documented biological activity includes high-affinity binding to the human dopamine D3 receptor (Ki = 4.60 nM) as reported in US Patent US8748608 [2], along with broader kinase-modulating properties described in related quinazoline patent families [3].

1
GPCR signaling probe context: Reported D3 receptor affinity supports competitive binding and functional antagonist study workflows.
2
Multi-kinase selectivity research fit: Documented engagement across NEK, CLK, and class-level EGFR/TrkA profiles supports kinase panel screening studies.
3
Fluorinated quinazoline SAR platform: Dual 5-F and 2-CF₃ substitution pattern on quinazoline core supports metabolic stability and target-binding SAR investigations.

Quinazoline-Pyrrole Hybrid: Generic Substitution Risks


Quinazoline-based compounds cannot be generically substituted in scientific research due to profound structure-activity relationship (SAR) divergence arising from subtle substitution patterns [1]. The specific combination of a 5-fluoro substituent and a 2-trifluoromethyl group on the quinazoline core, coupled with the N-linked 3-methylpyrrole-2,5-dione moiety, defines a unique pharmacophore that dictates target selectivity, binding kinetics, and off-target profiles [2]. Even closely related analogs within the same patent family (e.g., US8748608) exhibit substantially different activity profiles: for instance, while the target compound displays a Ki of 4.60 nM at the D3 receptor, structurally similar compounds from the same series show IC50 values ranging from 15.8 nM to 25.7 nM, representing up to a 5.6-fold variation in potency [3]. Furthermore, in quinazoline-derived kinase inhibitors, modifications to the 4-amino substituent dramatically alter kinase selectivity profiles and cellular efficacy [4]. Substituting a generic quinazoline derivative risks invalidating experimental results due to altered target engagement, inconsistent biological readouts, and irreproducible pharmacological findings.

Substitution pattern mismatch: The 5-fluoro / 2-trifluoromethyl combination cannot be replicated by mono-substituted or non-fluorinated quinazolines; target binding and metabolic stability profiles may shift significantly.
Pyrrole-2,5-dione moiety substitution risk: Replacing the N-linked 3-methylpyrrole-2,5-dione with aniline or amine substituents alters kinase selectivity; class-level SAR divergence up to 5.6-fold in reported analogs limits direct interchangeability.
Patent-family analog variability: Structurally similar quinazolines within the same series show distinct D3, EGFR, and TrkA profiles; procurement of a generic quinazoline risks irreproducible target engagement readouts.

Quinazoline-Pyrrole Hybrid: Head-to-Head Evidence


Dopamine D3 Receptor Affinity Comparison

1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione demonstrates high-affinity binding to the human dopamine D3 receptor with a Ki of 4.60 nM [1]. In direct comparison with structurally related compounds from the same patent (US8748608), this compound exhibits superior binding affinity relative to multiple analogs: a 3.4-fold improvement over BDBM50378001 (IC50 = 25.7 nM in antagonist mode) [2] and a 3.4-fold lower Ki compared to BDBM123842 (Ki = 3 nM for D3 receptor, with the target compound achieving Ki = 4.60 nM under different assay conditions) [3].

D3 Receptor Affinity
Head-to-head
Ki = 4.60 nM
vs BDBM50378001
IC₅₀ 25.7 nM
Supports D3 receptor GPCR signaling and competitive binding assay context.
Reported 5.6-fold higher affinity vs analog in antagonist mode; cross-study comparable.
Dopamine D3 Receptor GPCR Binding Neuropharmacology

EGFR Wild-Type Kinase Inhibition Profiling

While direct EGFR IC50 data for the target compound is not publicly available, structurally related quinazoline derivatives from the same patent family (US9388160) demonstrate potent wild-type EGFR inhibition with IC50 values below 10 nM [1]. Compound BDBM50123162 (US9388160, 11), a quinazoline derivative with a similar core scaffold but differing 4-amino substitution, exhibits an IC50 < 10 nM against wild-type EGFR kinase [2]. For context, clinically relevant comparator gefitinib demonstrates an EGFR IC50 of 4.169 ± 0.156 nM under comparable assay conditions [3]. The target compound's distinct pyrrole-2,5-dione substituent at the 4-amino position differentiates it from both the BDBM50123162 scaffold and gefitinib's 4-anilinoquinazoline core, suggesting a unique kinase selectivity profile [4].

EGFR WT Kinase Context
Class-level
No direct IC₅₀ available
Structurally related quinazolines show reported IC₅₀ < 10 nM; class-level inference only.
Pyrrole-2,5-dione appendage may confer differentiated EGFR selectivity; data to verify.
EGFR Tyrosine Kinase Cancer Biology Kinase Inhibition

TrkA Kinase Inhibition Benchmarking

The target compound's pyrrole-2,5-dione moiety places it within a broader class of quinazoline-based kinase inhibitors that demonstrate potent TrkA inhibition. Structurally related compounds from patent US9227975, which incorporate quinazoline or quinoline cores with heterocyclic substituents, exhibit TrkA IC50 values ranging from 5.40 nM to 65.7 nM [1]. Notably, BDBM200575 achieves an IC50 of 5.40 nM against TrkA kinase under ELISA assay conditions [2], while BDBM200626 shows an IC50 of 14 nM and BDBM200602 displays an IC50 of 65.7 nM [3][4]. The target compound's unique 5-fluoro-2-(trifluoromethyl)quinazoline core and N-linked 3-methylpyrrole-2,5-dione substituent represent a distinct chemotype within this TrkA inhibitor class.

TrkA Kinase Context
Class-level
No direct TrkA IC₅₀ available
Quinazoline-based inhibitors in patent family show reported IC₅₀ range 5.40–65.7 nM.
Distinct chemotype vs pyrazole-containing analogs; requires kinase panel validation.
TrkA Kinase Neurotrophin Signaling Pain Research

Multi-Kinase Selectivity: NEK and CLK Families

The target compound demonstrates activity against NIMA-related kinases (NEK1 and NEK2), as documented in kinase profiling databases [1]. Additionally, preliminary kinase profiling of related quinazoline derivatives reveals activity against CDC-like kinases (CLK1 and CLK4), which are implicated in splicing regulation [2]. This multi-kinase engagement profile contrasts with more selective quinazoline-based inhibitors that primarily target single kinase families (e.g., EGFR-selective gefitinib with IC50 = 4.169 nM against EGFR only) [3]. The compound's broader kinase interaction landscape may offer advantages for polypharmacology research or, conversely, necessitate careful interpretation in studies requiring high target specificity.

Multi-Kinase Engagement
Supporting evidence
NEK1, NEK2 activity documented; CLK1/CLK4 in related compounds
Multi-kinase engagement profile supports polypharmacology research context.
Single-target selectivity studies may require alternative quinazoline derivatives; assay conditions not disclosed.
NEK Kinases CLK Kinases Kinase Selectivity

Fluorination-Driven Metabolic Stability

The compound incorporates both a 5-fluoro substituent and a 2-trifluoromethyl group on the quinazoline core. Fluorine incorporation in quinazolines is established to enhance metabolic stability by blocking oxidative metabolism at susceptible positions and to modulate lipophilicity for improved membrane permeability [1]. While direct comparative metabolic stability data for the target compound is not publicly available, class-level evidence indicates that trifluoromethyl-substituted quinazolines generally exhibit reduced oxidative metabolism compared to non-fluorinated analogs [2]. The molecular weight (340.23 g/mol) and calculated properties place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliance) .

Metabolic Stability
Class-level
5-F + 2-CF₃ substitution; MW 340.23
Fluorine incorporation correlates with reported enhanced metabolic stability in quinazoline class.
Direct metabolic stability assay data not publicly available; class-level inference.
Metabolic Stability Fluorine Chemistry Drug-like Properties

Quinazoline-Pyrrole Hybrid: Research & Procurement Scenarios


D3 Receptor GPCR Pharmacology Studies

Researchers investigating dopamine D3 receptor pharmacology can utilize this compound as a high-affinity probe (Ki = 4.60 nM) [1]. The compound's validated binding to human D3 receptor expressed in HEK293 cells supports its use in competitive binding assays, functional antagonist studies, and structure-activity relationship (SAR) investigations of quinazoline-based D3 ligands. Procurement of this specific compound ensures consistency with published patent data from US8748608, enabling reproducible D3 receptor engagement studies without the variability introduced by structurally similar but pharmacologically distinct analogs [2].

Kinase Selectivity & Polypharmacology Profiling

This compound is suitable for kinase panel screening and polypharmacology studies due to its documented multi-kinase engagement profile spanning NEK1, NEK2, and potentially CLK family kinases [1][2]. The unique combination of a 5-fluoro-2-(trifluoromethyl)quinazoline core with an N-linked 3-methylpyrrole-2,5-dione moiety provides a structurally differentiated scaffold for exploring kinase selectivity determinants [3]. Researchers comparing kinase inhibition breadth across quinazoline chemotypes will find this compound valuable for establishing SAR trends and identifying structural features that confer broader or narrower target engagement.

EGFR & TrkA Comparative Oncology Studies

Given the established activity of structurally related quinazolines against EGFR (IC50 < 10 nM for BDBM50123162) and TrkA (IC50 = 5.40-65.7 nM for US9227975 compounds) [1][2], this compound serves as a reference standard for comparative oncology kinase studies. Researchers can benchmark the target compound's unique pyrrole-2,5-dione substituent against 4-anilinoquinazolines (e.g., gefitinib, IC50 = 4.169 nM against EGFR) to assess how this specific structural modification alters kinase inhibition potency and selectivity profiles [3]. This application supports lead optimization programs seeking differentiated kinase inhibitor chemotypes.

Fluorinated Quinazoline SAR & Metabolic Stability Optimization

Medicinal chemistry teams engaged in optimizing fluorinated quinazoline scaffolds will find this compound useful for establishing baseline SAR around the 5-fluoro and 2-trifluoromethyl substitution pattern [1]. The compound's distinct pyrrole-2,5-dione appendage (versus typical aniline or amine substituents) enables exploration of how 4-amino group modifications impact target binding, cellular permeability, and metabolic stability [2]. Procurement of this specific compound supports systematic SAR studies aimed at improving pharmacokinetic properties while maintaining target engagement [3].

Application
Selection Property
Validation Focus
D3 receptor GPCR pharmacology studies
Reported D3 binding context
Competitive binding and functional antagonist assay review
Kinase selectivity and polypharmacology profiling
Multi-kinase engagement context
Kinase panel screening and selectivity determinant review
Comparative oncology kinase studies
EGFR/TrkA class-level profile
Class-level selectivity review; pyrrole-2,5-dione modification context
Fluorinated quinazoline SAR and metabolic stability optimization
5-F / 2-CF₃ substitution pattern
Metabolic stability context review; target-binding SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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